![molecular formula C22H25N3O4 B2896770 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894010-05-0](/img/structure/B2896770.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activities
Research involving derivatives similar to the specified compound has shown promising antioxidant activities. For instance, the preparation and characterization of coumarin-substituted heterocyclic compounds in a dioxin-ethanol medium have been investigated for their antioxidant properties. These studies found that certain derivatives exhibited high antioxidant activities, demonstrating significant scavenging activity against stable DPPH radicals, which suggests potential applications in combating oxidative stress and its related diseases (Afnan E. Abd-Almonuim et al., 2020).
Role in Feeding and Stress Mechanisms
Another area of application involves the study of orexins and their receptors, which modulate feeding, arousal, stress, and drug abuse. Although the compound is not directly studied, research on selective antagonists has provided insights into compulsive food seeking and intake, suggesting the broader potential of such compounds in understanding and potentially treating eating disorders and stress-related conditions (L. Piccoli et al., 2012).
Anticancer Agents
The synthesis and biological evaluation of derivatives as anticancer agents highlight the therapeutic potential of such compounds. One study focused on the antiproliferative effects of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. This research indicates the utility of these derivatives as potential BRAF inhibitors and anticancer agents, demonstrating significant inhibitory activity against select cancer cell lines (Jian Feng et al., 2020).
Environmental and Microbial Applications
Studies on the transformation of dibenzo-p-dioxin by specific bacterial strains reveal the environmental significance of related compounds. These findings suggest possible applications in bioremediation and environmental cleanup, as certain bacteria can oxidatively cleave dibenzo-p-dioxin to less harmful products (H. Harms et al., 1990).
Synthetic and Chemical Properties
Research into the synthetic routes and chemical properties of related compounds broadens the understanding of their potential applications. For example, the synthesis of fluorescent xanthenic derivatives for labeling amine residues suggests uses in biochemical assays and research, providing tools for studying biological systems and processes (L. Crovetto et al., 2008).
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-7-8-17(9-15(14)2)25-12-16(10-21(25)26)24-22(27)23-11-18-13-28-19-5-3-4-6-20(19)29-18/h3-9,16,18H,10-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHQKAHOVLKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2896693.png)
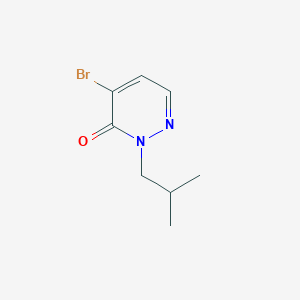

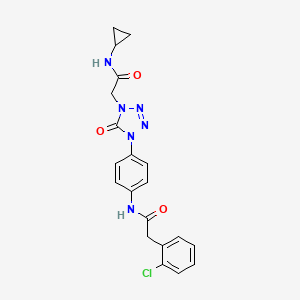
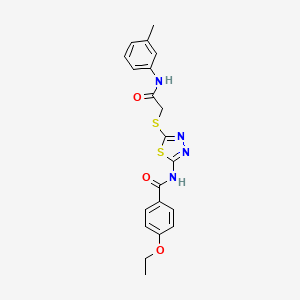
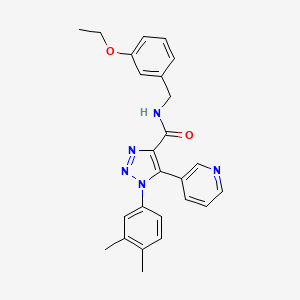
![1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2896700.png)
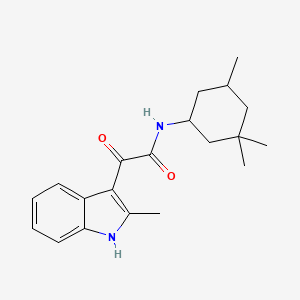
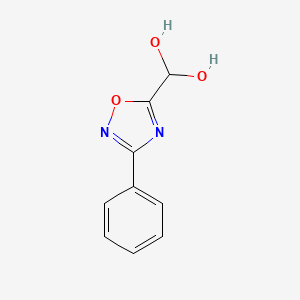
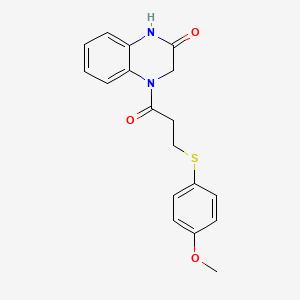
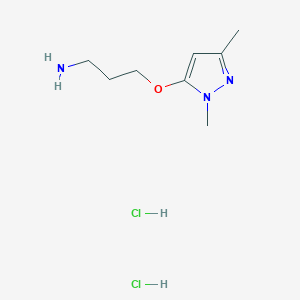
![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2896707.png)
![4-methoxy-3-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2896710.png)